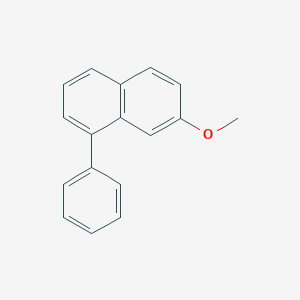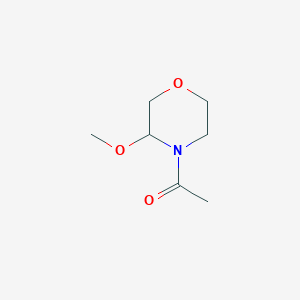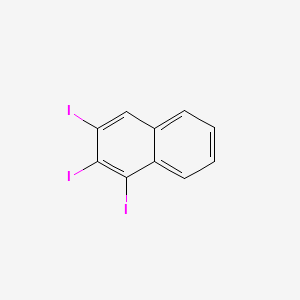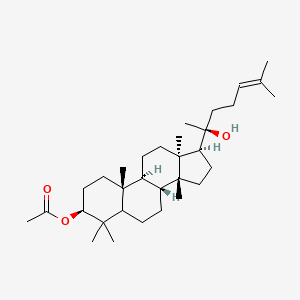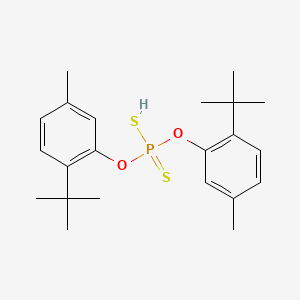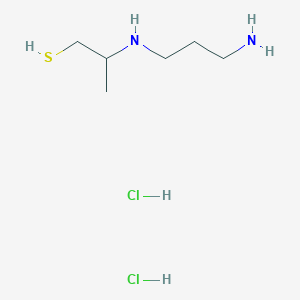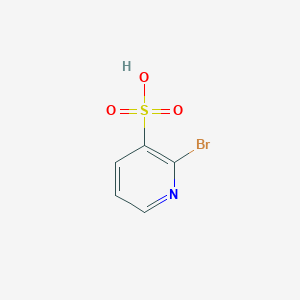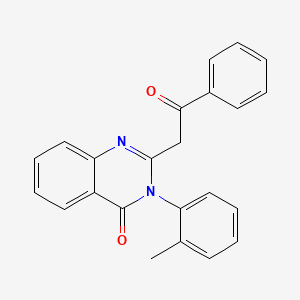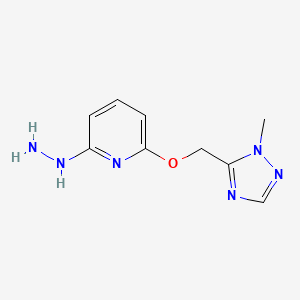
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is a compound that features a pyridine ring substituted with a hydrazine group and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Attachment to Pyridine: The triazole moiety is then linked to a pyridine ring through a methoxy group. This step may involve nucleophilic substitution reactions.
Introduction of the Hydrazine Group: Finally, the hydrazine group is introduced to the pyridine ring, often through a substitution reaction involving hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy compounds.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole moiety can interact with metal ions or other biomolecules, while the hydrazine group can form covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-((1-methyl-1H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is unique due to the specific arrangement of its functional groups, which allows for versatile chemical reactivity and potential biological activity. The presence of both a triazole and a hydrazine group provides multiple sites for interaction with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Numéro CAS |
1184915-22-7 |
|---|---|
Formule moléculaire |
C9H12N6O |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
[6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14) |
Clé InChI |
SLOYDUWPLPVNSA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)COC2=CC=CC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)

